2,7-Dibromo-4-nitro-9h-fluoren-9-one
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Overview
Description
2,7-Dibromo-4-nitro-9h-fluoren-9-one is an organic compound with the molecular formula C13H6Br2NO3 It is a derivative of fluorenone, characterized by the presence of bromine and nitro groups at specific positions on the fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-4-nitro-9h-fluoren-9-one typically involves the bromination and nitration of fluorenone derivatives. One common method includes the bromination of fluorenone using bromine in the presence of a catalyst, followed by nitration with nitric acid. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-4-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the fluorenone core.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted fluorenone derivatives.
Reduction: Formation of 2,7-dibromo-4-amino-9h-fluoren-9-one.
Oxidation: Formation of higher oxidation state fluorenone derivatives.
Scientific Research Applications
2,7-Dibromo-4-nitro-9h-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,7-Dibromo-4-nitro-9h-fluoren-9-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can facilitate electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9-fluorenone: Lacks the nitro group, making it less reactive in certain redox reactions.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains additional methyl groups, altering its steric and electronic properties.
2,7-Dibromo-9,9-dimethyl-9H-xanthene: Features a different core structure, impacting its chemical behavior.
Uniqueness
2,7-Dibromo-4-nitro-9h-fluoren-9-one is unique due to the combination of bromine and nitro groups on the fluorenone core
Properties
CAS No. |
1785-04-2 |
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Molecular Formula |
C13H5Br2NO3 |
Molecular Weight |
382.99 g/mol |
IUPAC Name |
2,7-dibromo-4-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5Br2NO3/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(12(8)10)16(18)19/h1-5H |
InChI Key |
PUTIIWOMKYLKOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C2C(=CC(=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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